Tris(3-chloropropyl) phosphate
Overview
Description
Tris(3-chloropropyl) phosphate is a chlorinated organophosphate compound commonly used as a flame retardant. It is often added to polyurethane foams, PVC, and EVA to enhance their fire resistance properties . This compound is known for its effectiveness in reducing flammability and is widely used in various industrial applications.
Mechanism of Action
Target of Action
Tris(3-chloropropyl)phosphate (commonly abbreviated TCPP) is a chlorinated organophosphate flame retardant . It is primarily targeted at materials such as polyurethane foams, with comparatively minor amounts used in PVC and EVA . The primary role of TCPP is to enhance the flame resistance of these materials .
Mode of Action
The mode of action of TCPP is primarily through its flame retardant properties. It achieves this by hindering the entry of oxygen into the combustion area during the burning process, thereby slowing down the spread of flames .
Biochemical Pathways
It is known that tcpp is an organophosphate ester (ope), a class of compounds that can have various effects on biological systems .
Pharmacokinetics
It is known that tcpp is a liquid that decomposes at high temperatures . Its solubility in water is 1,080 mg/l at 20°C , which may influence its bioavailability.
Result of Action
The primary result of TCPP’s action is the enhancement of flame resistance in the materials to which it is added . This can help to prevent or slow the spread of fires, enhancing safety.
Action Environment
The action of TCPP can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the presence of other substances, the temperature, and the availability of oxygen . Furthermore, TCPP can be released into the environment through volatilization, abrasion, and dissolution, in addition to direct contact with dust and surfaces .
Preparation Methods
Tris(3-chloropropyl) phosphate is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . The reaction typically produces a range of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions involve controlled temperatures and the use of specific catalysts to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
Tris(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can break down the phosphate ester bonds.
Scientific Research Applications
Tris(3-chloropropyl) phosphate has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its toxicological effects and potential health impacts.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and electronics .
Comparison with Similar Compounds
Tris(3-chloropropyl) phosphate can be compared with other similar organophosphate flame retardants, such as:
Tris(2-chloroethyl)phosphate: Another widely used flame retardant with similar properties but different chemical structure.
Tris(2-chloro-1-methylethyl)phosphate: The most abundant isomer in technical mixtures of tris(chloropropyl)phosphate
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific properties.
Biological Activity
Tris(3-chloropropyl) phosphate (TCPP) is a chlorinated organophosphate compound widely recognized for its application as a flame retardant. However, its biological activity has garnered significant attention due to potential health implications, including cytotoxicity and endocrine disruption. This article reviews the biological activity of TCPP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
TCPP primarily acts as a flame retardant by inhibiting combustion processes. It forms a protective layer on materials, preventing oxygen from reaching them and thus slowing fire spread. However, its biological mechanisms extend beyond this physical action:
- Cellular Effects : TCPP has been shown to induce cytotoxic effects in various cell types. It can disrupt cellular processes such as gene expression, energy metabolism, and signal transduction pathways, leading to adverse health effects .
- Genotoxicity : Research indicates that TCPP can cause DNA damage, suggesting potential mutagenic effects. This raises concerns about its long-term impact on human health and the environment.
In Vitro and In Vivo Studies
Recent studies have evaluated the toxicological profile of TCPP through various in vitro and in vivo assays:
- Tox21 Screening : In a high-throughput screening conducted by Tox21, TCPP was found to activate the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) signaling pathways. It exhibited significant inhibition of cytochrome P450 (CYP) enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, which are crucial for drug metabolism .
- Animal Studies : The National Toxicology Program (NTP) conducted studies administering TCPP to Sprague Dawley rats and B6C3F1 mice. Findings revealed dose-dependent increases in liver tumors in female rats, with significant hepatocellular adenomas observed at higher doses. Similar trends were noted for renal tumors .
Hepatotoxicity in Zebrafish
A notable study involving adult male zebrafish exposed to TCPP demonstrated significant hepatic inflammation and hepatotoxicity. Gene expression analysis revealed upregulation of inflammatory markers and genes associated with endoplasmic reticulum stress, indicating a robust inflammatory response triggered by TCPP exposure .
Endocrine Disruption
TCPP has been implicated in endocrine disruption due to its ability to inhibit progesterone receptor signaling pathways. This interference can affect hormone homeostasis, potentially leading to reproductive disorders .
Data Summary
The following table summarizes key findings from various studies on the biological activity of TCPP:
Study Type | Key Findings |
---|---|
Tox21 Screening | Activation of PXR/CAR; inhibition of CYP2C19, CYP2C9, CYP3A4; cytotoxic effects observed |
NTP Animal Studies | Dose-dependent liver tumors in female rats; significant increases in hepatocellular adenomas |
Zebrafish Study | Hepatic inflammation; upregulation of inflammatory genes; evidence of hepatotoxicity |
Genotoxicity | Induces DNA damage; potential mutagenic effects |
Properties
IUPAC Name |
tris(3-chloropropyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURXYYHORRGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(OCCCCl)OCCCCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862522 | |
Record name | Tris(3-chloropropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-98-7, 26248-87-3 | |
Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(3-chloropropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Tris(3-chloropropyl) phosphate as one of the most abundant and widespread contaminants found in surface water. What are the potential sources of this compound in such environments?
A1: While the provided research article [] focuses on identifying contaminants and doesn't delve into specific sources of this compound, its presence in surface water likely stems from its use as a flame retardant.
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